molecular formula C21H24N2O3S B3946058 Propyl 4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoate

Propyl 4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoate

Cat. No.: B3946058
M. Wt: 384.5 g/mol
InChI Key: VNUDMQZKFXJALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoate is a synthetic organic compound with a complex structure It is characterized by the presence of a benzoate ester group, a carbamothioyl group, and a propan-2-yl substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 4-aminobenzoic acid with propanol in the presence of an acid catalyst.

    Introduction of the Carbamothioyl Group: The ester is then reacted with thiocarbamoyl chloride under basic conditions to introduce the carbamothioyl group.

    Substitution with Propan-2-yl Phenyl Group: Finally, the compound is subjected to a Friedel-Crafts acylation reaction with 4-(propan-2-yl)benzoyl chloride in the presence of a Lewis acid catalyst to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine group.

    Substitution: The ester and amide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Propyl 4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propyl 4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Propyl 4-aminobenzoate: Similar structure but lacks the carbamothioyl and propan-2-yl phenyl groups.

    4-(Propan-2-yl)benzoic acid: Contains the propan-2-yl phenyl group but lacks the ester and carbamothioyl groups.

    Carbamothioyl derivatives: Compounds with similar carbamothioyl groups but different ester or phenyl substitutions.

Uniqueness

Propyl 4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

propyl 4-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-4-13-26-20(25)17-9-11-18(12-10-17)22-21(27)23-19(24)16-7-5-15(6-8-16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUDMQZKFXJALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Propyl 4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Propyl 4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Propyl 4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
Propyl 4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
Propyl 4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
Propyl 4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.